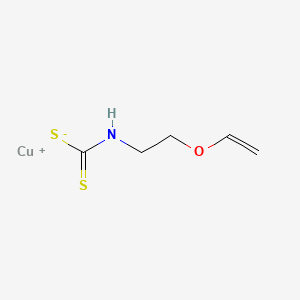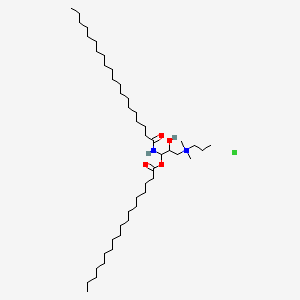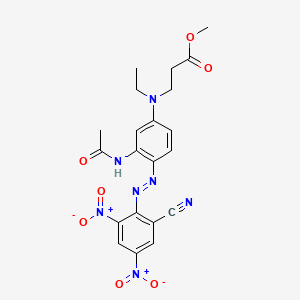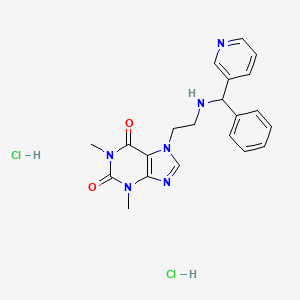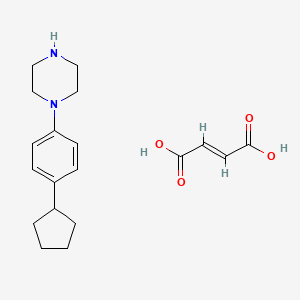
Cupric p-phenolsulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Cupric p-phenolsulfonate can be synthesized through a double decomposition reaction between cupric sulfate and barium p-phenolsulfonate . The reaction conditions typically involve dissolving both reactants in water, followed by mixing and allowing the reaction to proceed. The resulting product is then filtered, washed, and dried to obtain the desired compound.
In industrial production, the synthesis of this compound may involve more advanced techniques and equipment to ensure high purity and yield. The process generally includes precise control of reaction conditions such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Cupric p-phenolsulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions are typically copper oxides and sulfonic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine. The primary products are usually copper metal and phenolsulfonic acid.
Substitution: Substitution reactions involving this compound often occur in the presence of nucleophiles such as halides or amines. These reactions can lead to the formation of various substituted phenolsulfonates and copper complexes.
Scientific Research Applications
Cupric p-phenolsulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in esterification reactions and as a reagent in various organic synthesis processes.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antimicrobial agents.
Medicine: this compound is investigated for its potential therapeutic applications, including its use in wound healing and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of cupric p-phenolsulfonate involves its interaction with various molecular targets and pathways. In biological systems, the compound exerts its effects by disrupting the cell membranes of microorganisms, leading to cell death. This antimicrobial activity is primarily due to the copper ions, which can generate reactive oxygen species and interfere with essential cellular processes .
In chemical reactions, this compound acts as a catalyst by providing a surface for the reactants to interact, thereby lowering the activation energy and increasing the reaction rate. The copper ions in the compound play a crucial role in facilitating electron transfer and stabilizing reaction intermediates.
Comparison with Similar Compounds
Cupric p-phenolsulfonate can be compared with other similar compounds, such as:
Cupric sulfate: Both compounds contain copper ions, but cupric sulfate is primarily used in agriculture and as a reagent in analytical chemistry.
Cupric oxide: This compound is used in various applications, including as a catalyst and in the production of copper-based materials.
Cupric coordination compounds: These compounds, which include multiple anions, are used in the regulation of energetic materials and have unique structural and thermal properties.
This compound is unique due to its specific applications in electroplating and as an esterification catalyst, as well as its distinct chemical structure and properties.
Properties
CAS No. |
547-56-8 |
|---|---|
Molecular Formula |
C12H10CuO8S2 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
copper;4-hydroxybenzenesulfonate |
InChI |
InChI=1S/2C6H6O4S.Cu/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |
InChI Key |
VKUSBGMTLPOBET-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


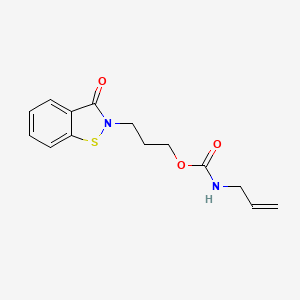


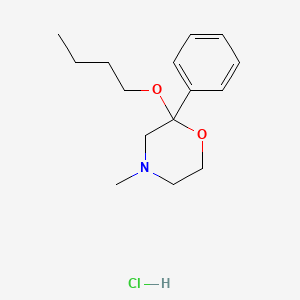

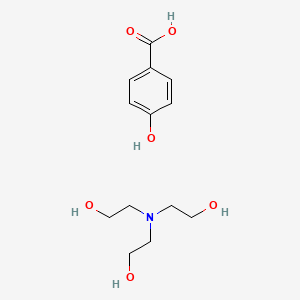
![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
